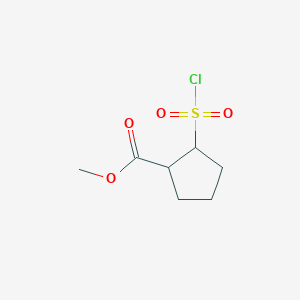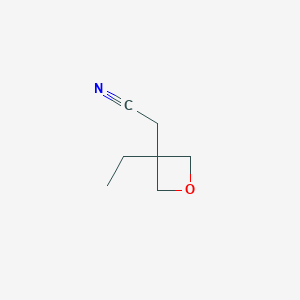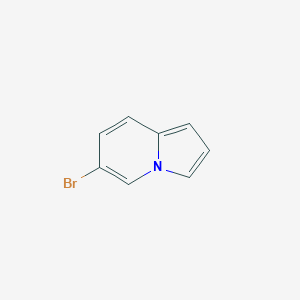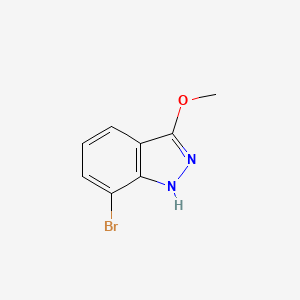
tert-Butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate
Descripción general
Descripción
Tert-Butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate, or tB-HCPPC, is a versatile chemical compound used in a variety of scientific research applications. It is an organometallic compound that contains a tert-butyl group, a hydroxycyclopropyl group, and a piperidine-1-carboxylate group. It is a colorless liquid at room temperature and has a molecular weight of 217.28 g/mol. tB-HCPPC is a useful reagent due to its high solubility in both organic and aqueous solvents and its low reactivity towards other compounds.
Aplicaciones Científicas De Investigación
Synthesis and Intermediate Applications
Synthesis of Biologically Active Compounds : This compound is a key intermediate in synthesizing biologically active compounds. For example, it's used in the synthesis of crizotinib, an important medication (D. Kong et al., 2016).
Formation of Piperidine Derivatives : It acts as an intermediate in the formation of diverse piperidine derivatives. These derivatives have potential applications in various fields, including pharmaceuticals (A. I. Moskalenko & V. Boev, 2014).
Structural and Molecular Studies
Molecular Packing and Structure : Studies show that compounds like tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate demonstrate unique molecular packing driven by strong hydrogen bonds, revealing insights into the molecular structure of related compounds (C. Didierjean et al., 2004).
Crystal Structure Analysis : The crystal structure of related tert-butyl piperidine-1-carboxylate derivatives has been determined through X-ray diffraction studies. These analyses provide essential data for understanding the structural properties of these compounds (T. Moriguchi et al., 2014).
Biological Applications
Anticancer Drug Synthesis : It serves as an intermediate in synthesizing small molecule anticancer drugs. This role is crucial in the development of new and effective cancer therapies (Binliang Zhang et al., 2018).
Synthesis of Enantiopure Derivatives : The compound has been used in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, highlighting its significance in stereochemically precise synthetic processes (J. Marin et al., 2004).
Propiedades
IUPAC Name |
tert-butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-8-4-10(5-9-14)13(16)6-7-13/h10,16H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSXGAXRHKVGGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate](/img/structure/B1380377.png)








![5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1380390.png)

![1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B1380393.png)
![4-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1380394.png)